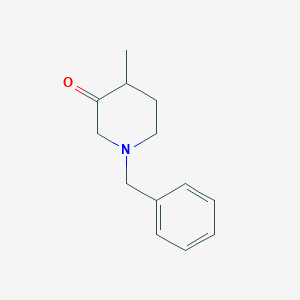

1-Benzyl-4-methylpiperidin-3-one

Overview

Description

1-Benzyl-4-methylpiperidin-3-one is an organic compound with the molecular formula C13H17NO. It is a piperidinone derivative, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

1-Benzyl-4-methylpiperidin-3-one is an intermediate compound used in the preparation of pyrrolo[2,3-d]pyrimidine compounds . These compounds are known to inhibit protein kinases , which play a crucial role in cell signaling and are targets for therapeutic intervention in various diseases.

Mode of Action

As an intermediate in the synthesis of protein kinase inhibitors, it likely interacts with its targets by binding to the atp-binding site of the kinase, thereby inhibiting its activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by protein kinases. Protein kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these enzymes, this compound could potentially affect these processes.

Pharmacokinetics

It is known that the compound is a solid, usually appearing as a white crystalline powder . It is stable at room temperature and can dissolve in water and organic solvents . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein kinases it inhibits. In general, inhibition of protein kinases can lead to altered cell signaling, which can affect cell growth, differentiation, and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, safety measures such as wearing gloves, wearing lab coats, and providing adequate ventilation should be taken when handling the compound .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . This suggests that 1-Benzyl-4-methylpiperidin-3-one may interact with enzymes and proteins involved in kinase signaling pathways.

Molecular Mechanism

It is known to be used in the synthesis of kinase inhibitors , suggesting that it may interact with biomolecules and potentially influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpiperidin-3-one can be synthesized through several methods. One common approach involves the condensation of benzylamine with 4-methylpiperidin-3-one under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like palladium on carbon (Pd-C) for hydrogenation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methylpiperidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions include benzyl-substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-methylpiperidin-3-one has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the development of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

1-Benzyl-3-methylpiperidin-4-one: This compound has a similar structure but differs in the position of the methyl group.

1-Benzyl-4-oxopiperidine: Another related compound with a ketone group at the fourth position.

N-Benzylpiperidine: Lacks the methyl group but shares the benzyl substitution on the nitrogen atom.

Uniqueness: 1-Benzyl-4-methylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Biological Activity

1-Benzyl-4-methylpiperidin-3-one (BMK) is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, notably tofacitinib, which is used in treating rheumatoid arthritis. This article delves into the biological activity of BMK, exploring its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

BMK features a piperidine ring with a benzyl and a methyl group at specific positions, which contribute to its unique reactivity patterns. The compound's hydrochloride salt form enhances its solubility and stability, making it suitable for various laboratory applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Solubility | Enhanced in hydrochloride form |

| Key Functional Groups | Benzyl, Methyl |

Target Interactions

BMK exhibits significant biological activity by interacting with various enzymes and proteins involved in cellular signaling pathways. Its primary mode of action includes:

- Protein Kinase Modulation : BMK has been shown to influence protein kinase activities, which are crucial for signal transduction within cells. This modulation can lead to alterations in gene expression, cellular growth, differentiation, and apoptosis.

- Enzymatic Activity : The compound can either inhibit or activate specific enzymes, leading to changes in metabolic pathways. This property makes it valuable for studying cellular processes and developing therapeutic agents.

Pharmacological Potential

Research indicates that BMK may possess analgesic and anti-inflammatory properties due to its structural similarity to other compounds that modulate neurotransmitter systems. These effects suggest potential therapeutic uses in pain management and neurological disorders.

Case Studies

- Synthesis of Tofacitinib : BMK serves as a key intermediate in the synthesis of tofacitinib. Studies have demonstrated that modifications in the synthesis process can enhance yield and purity, leading to more effective formulations for clinical use .

- Cellular Effects : In vitro studies have shown that BMK influences various cell types by modulating signaling pathways related to growth and apoptosis. For example, at lower concentrations, BMK can promote cell survival and proliferation, while higher concentrations may induce cytotoxic effects.

Research Findings

Recent studies have focused on optimizing the properties of BMK derivatives to enhance their biological activity:

- Metabolic Stability : Modifications aimed at improving aqueous solubility and metabolic stability have been explored. For instance, the incorporation of polar functional groups has shown promise in enhancing solubility while maintaining biological activity .

- Activity Against Pathogens : Preliminary investigations into BMK's efficacy against certain pathogens suggest it may have potential as an antiparasitic agent, although further research is needed to clarify its effectiveness and mechanism.

Properties

IUPAC Name |

1-benzyl-4-methylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBVJNUGGBQEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477278 | |

| Record name | 1-benzyl-4-methylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-96-5 | |

| Record name | 1-benzyl-4-methylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-methylpiperidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.